Cas no 941879-14-7 (ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate)

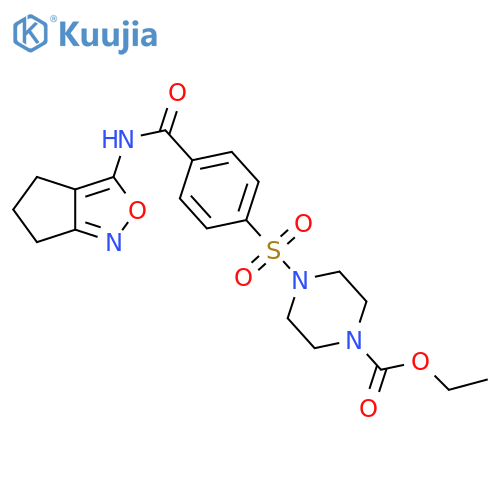

941879-14-7 structure

商品名:ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate

ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate

- ethyl 4-[4-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate

- 1-Piperazinecarboxylic acid, 4-[[4-[[(5,6-dihydro-4H-cyclopent[c]isoxazol-3-yl)amino]carbonyl]phenyl]sulfonyl]-, ethyl ester

- AKOS024646861

- F2413-0062

- ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

- 941879-14-7

-

- インチ: 1S/C20H24N4O6S/c1-2-29-20(26)23-10-12-24(13-11-23)31(27,28)15-8-6-14(7-9-15)18(25)21-19-16-4-3-5-17(16)22-30-19/h6-9H,2-5,10-13H2,1H3,(H,21,25)

- InChIKey: PEKXNSOBBQMPHM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC)=O)CCN(S(C2=CC=C(C(NC3ON=C4CCCC4=3)=O)C=C2)(=O)=O)CC1

計算された属性

- せいみつぶんしりょう: 448.14165567g/mol

- どういたいしつりょう: 448.14165567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 756

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 130Ų

ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2413-0062-1mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-3mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-75mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-30mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-10μmol |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-5mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-2mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-10mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-5μmol |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2413-0062-4mg |

ethyl 4-[4-({4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate |

941879-14-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate 関連文献

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

941879-14-7 (ethyl 4-4-({4H,5H,6H-cyclopentac1,2oxazol-3-yl}carbamoyl)benzenesulfonylpiperazine-1-carboxylate) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量